molecular formula C14H17ClN2O B13733383 2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline CAS No. 37795-09-8

2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline

Cat. No.: B13733383
CAS No.: 37795-09-8
M. Wt: 264.75 g/mol
InChI Key: YDDYHDKRIBOHOT-UHFFFAOYSA-N
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Description

2-[(2-Ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium chloride is a chemical compound with the molecular formula C14H16N2OHCl It is known for its unique structure, which includes a benzofuran ring and an imidazolium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium chloride typically involves the reaction of 2-ethyl-3-benzofuran with an appropriate imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2-ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium chloride involves its interaction with specific molecular targets. The benzofuran ring can interact with biological macromolecules, while the imidazolium chloride moiety can participate in ionic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazole
  • 2-[(2-Ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium bromide

Uniqueness

2-[(2-Ethyl-3-benzofuranyl)methyl]-4,5-dihydro-1H-imidazolium chloride is unique due to its specific combination of a benzofuran ring and an imidazolium chloride moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

37795-09-8

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

2-[(2-ethyl-1-benzofuran-3-yl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride

InChI

InChI=1S/C14H16N2O.ClH/c1-2-12-11(9-14-15-7-8-16-14)10-5-3-4-6-13(10)17-12;/h3-6H,2,7-9H2,1H3,(H,15,16);1H

InChI Key

YDDYHDKRIBOHOT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)CC3=NCCN3.Cl

Origin of Product

United States

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